4-Tert-butylbenzene-1,3-diamine hydrochloride
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Overview
Description
4-Tert-butylbenzene-1,3-diamine hydrochloride is an organic compound with the molecular formula C10H16N2·HCl. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and a tert-butyl group is substituted at the 4 position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzene-1,3-diamine hydrochloride typically involves the nitration of tert-butylbenzene to form 4-tert-butyl-1,3-dinitrobenzene, followed by reduction to yield 4-tert-butylbenzene-1,3-diamine. The final step involves the conversion of the diamine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Tert-butylbenzene-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butylbenzene-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzene-1,3-diamine: The non-hydrochloride form of the compound.
4-Tert-butylbenzene-1,3-dinitrobenzene: A precursor in the synthesis of the diamine.
4-Tert-butylbenzene-1,3-diol: A related compound with hydroxyl groups instead of amino groups.
Uniqueness
4-Tert-butylbenzene-1,3-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
4-tert-butylbenzene-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12;/h4-6H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJFQWJEOREKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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